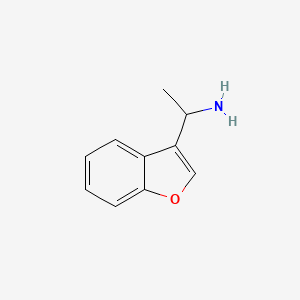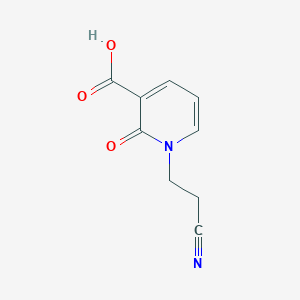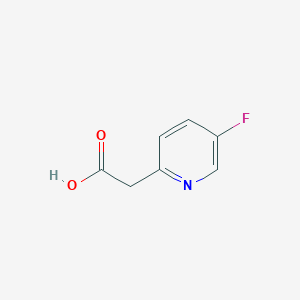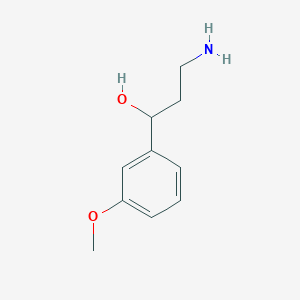![molecular formula C18H19N5OS B1526287 1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 1306753-48-9](/img/structure/B1526287.png)
1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Vue d'ensemble
Description
1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is an organic compound primarily known for its unique chemical structure and potential applications in scientific research. This compound falls within the triazolopyrimidine family and is characterized by a distinct arrangement of functional groups that contribute to its chemical reactivity and biological interactions.
Méthodes De Préparation
The preparation of 1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves synthetic routes that require careful control of reaction conditions. One common method starts with the synthesis of the triazolopyrimidine core structure, followed by the introduction of the benzylthio and dimethylamino vinyl groups through nucleophilic substitution and vinylation reactions. Industrial production may involve similar steps but on a larger scale, with optimized conditions for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution:
Oxidation
: Under oxidative conditions, the benzylthio group can be converted into sulfoxide or sulfone derivatives.
Reduction
: Reduction of the triazolopyrimidine ring can lead to the formation of dihydro or tetrahydro derivatives.
Substitution
: Nucleophilic substitution can occur at the triazolopyrimidine ring, introducing different functional groups. Common reagents used include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the parent compound.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Chemistry
: It serves as a building block for the synthesis of more complex molecules and materials with potential utility in various industries.
Biology
: In biological studies, it is often investigated for its potential as an inhibitor of specific enzymes or signaling pathways.
Medicine
: It is studied for its pharmacological properties, including potential as an anticancer or antimicrobial agent.
Industry
: It is used in the development of advanced materials with unique electronic or photonic properties.
Mécanisme D'action
The mechanism by which 1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, its dimethylamino vinyl group can participate in π-π stacking interactions or hydrogen bonding, influencing the binding affinity and specificity towards target molecules. Pathways involved may include inhibition of kinase activity or modulation of cellular signaling processes.
Comparaison Avec Des Composés Similaires
When compared to other compounds within the triazolopyrimidine family, 1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone stands out due to its unique combination of functional groups. Similar compounds may include those with different substituents at the benzylthio or dimethylamino positions, such as:
1-{2-(methylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Propriétés
IUPAC Name |
1-[2-benzylsulfanyl-7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13(24)15-11-19-17-20-18(25-12-14-7-5-4-6-8-14)21-23(17)16(15)9-10-22(2)3/h4-11H,12H2,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWHSPVUSIQDMY-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)




![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)







